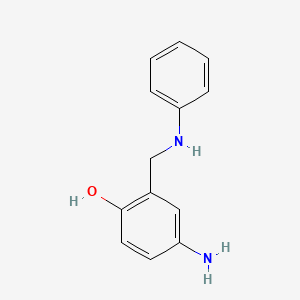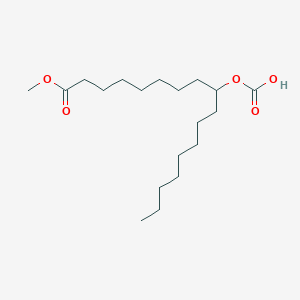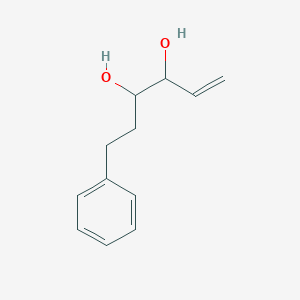
6-Phenylhex-1-ene-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Phenylhex-1-ene-3,4-diol is an organic compound with the molecular formula C12H16O2. It is characterized by a phenyl group attached to a hexene chain with two hydroxyl groups at the 3rd and 4th positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylhex-1-ene-3,4-diol can be achieved through several methods. One common approach involves the stereoselective synthesis via intramolecular reactions. For instance, the double-allylboration reaction of aldehyde and silylimine can yield the desired diol with high diastereo- and enantioselectivity . Another method involves the use of enzymatic approaches to obtain enantiomerically pure diols .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally involve the use of advanced catalytic systems and controlled reaction environments to achieve the desired product efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
6-Phenylhex-1-ene-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, saturated alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
6-Phenylhex-1-ene-3,4-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 6-Phenylhex-1-ene-3,4-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,6,6-Tetraphenylhexa-2,4-diyne-1,6-diol: This compound has a similar structure but with additional phenyl groups and a diyne linkage.
(3E)-2,6-Dioxo-6-phenylhex-3-enoate: This compound shares the hexene backbone but has different functional groups.
Uniqueness
6-Phenylhex-1-ene-3,4-diol is unique due to its specific arrangement of hydroxyl groups and the phenyl substituent, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
188855-13-2 |
|---|---|
Formule moléculaire |
C12H16O2 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
6-phenylhex-1-ene-3,4-diol |
InChI |
InChI=1S/C12H16O2/c1-2-11(13)12(14)9-8-10-6-4-3-5-7-10/h2-7,11-14H,1,8-9H2 |
Clé InChI |
BUYHSRUSVULOAR-UHFFFAOYSA-N |
SMILES canonique |
C=CC(C(CCC1=CC=CC=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


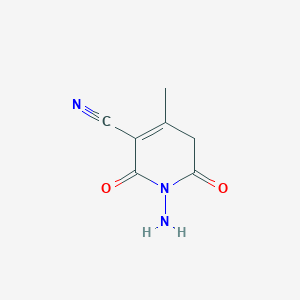
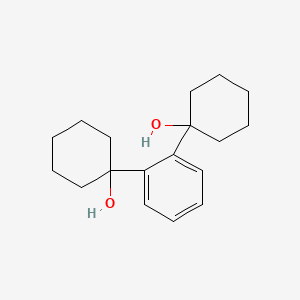
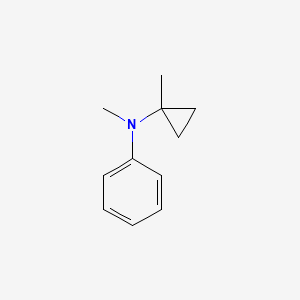

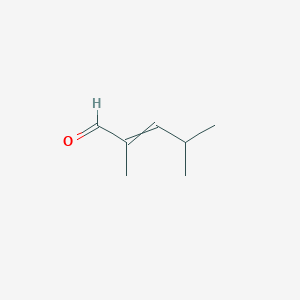
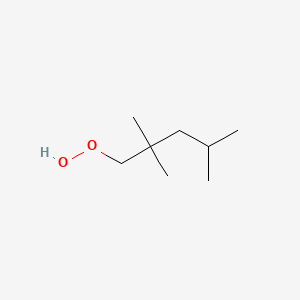
![(2E)-2-[1-(2-hydroxyphenyl)ethylidene]-N-phenylhydrazinecarboxamide](/img/structure/B14246123.png)
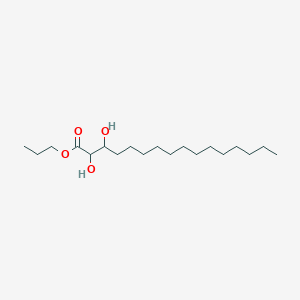
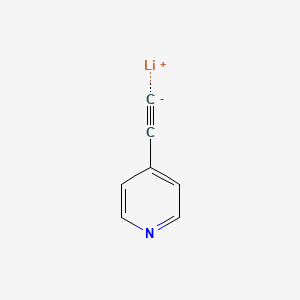
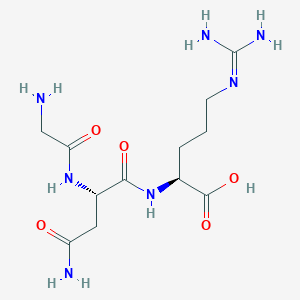
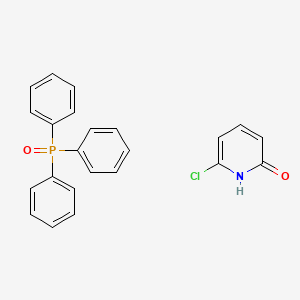
![Phosphonium, [(2R)-2-(benzoylamino)-2-carboxyethyl]triphenyl-, iodide](/img/structure/B14246155.png)
